Home > Products > Screening Compounds P9647 > Erlotinib iMpurity B
Erlotinib iMpurity B - 183321-83-7

Erlotinib iMpurity B

Catalog Number: EVT-2985141
CAS Number: 183321-83-7
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Process-related impurities: These originate from the manufacturing process itself, including starting materials, reagents, solvents, intermediates, and degradation products. [, , ]
  • Product-related impurities: These are structurally similar to the main drug compound and may arise from side reactions or degradation. [, ]

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor drug used to treat certain types of non-small cell lung cancer (NSCLC) and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , ] It acts by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a role in tumor cell growth and proliferation. [, , , , ] Erlotinib is administered orally and is known to exhibit pH-dependent solubility. []

Relevance: While the exact structure of "Erlotinib Impurity B" is unknown, its name directly implies a structural relationship to Erlotinib. Impurities in pharmaceutical contexts often involve minor structural variations of the main compound, arising from the synthesis process or degradation pathways. [, , , ] Therefore, understanding Erlotinib's structure is crucial for inferring potential structures of "Erlotinib Impurity B."

OSI-420

Compound Description: OSI-420 is the primary metabolite of Erlotinib. []

Relevance: As a metabolite of Erlotinib, OSI-420 shares significant structural similarities with the parent drug. The presence and quantity of metabolites like OSI-420 are essential considerations in pharmaceutical analyses, as they can impact drug efficacy and safety profiles. [] This makes OSI-420 potentially relevant to understanding "Erlotinib Impurity B," as some impurities might be related to metabolic pathways or degradation products.

N-Nitrosodimethylamine (NDMA)

Compound Description: NDMA is a potent carcinogen classified as a nitrosamine impurity. [] It can form as a byproduct during drug synthesis or in the presence of secondary amines and nitrites/nitrates. []

Relevance: Although not directly related to Erlotinib, NDMA exemplifies the critical need to monitor and control impurities in pharmaceuticals. [] The presence of even trace amounts of genotoxic impurities like NDMA can pose significant risks to human health. [] This underscores the importance of studying "Erlotinib Impurity B" and other potential impurities to ensure drug safety.

Intermediate 3/Impurity B in Naratriptan Hydrochloride Synthesis

Compound Description: During the development of Naratriptan hydrochloride, a drug used to treat migraines, researchers observed an unusual increase in the levels of "intermediate 3," referred to as "impurity B," in the final product. [] This impurity was found to form not only as a carryover from previous synthesis steps but also through the acid-catalyzed dehydration of another process-related impurity. []

Relevance: While structurally distinct from "Erlotinib Impurity B," the case of "impurity B" in Naratriptan hydrochloride production highlights a common challenge in pharmaceutical development: the formation of undesirable impurities during synthesis. [] This example emphasizes the need for thorough investigation and process optimization to minimize the presence of impurities, like "Erlotinib Impurity B," in the final drug product.

    Folic Acid: Folic acid is a B vitamin essential for various metabolic processes. [] Although unrelated to Erlotinib, the mention of a novel impurity in folic acid products underscores the importance of impurity profiling in pharmaceuticals, regardless of the drug's structure or therapeutic target. []

    Bevacizumab: Bevacizumab is a monoclonal antibody used in cancer treatment. [, , , , ] It is often combined with Erlotinib in treating certain cancers. [, , , , ]

    Sorafenib: Similar to Erlotinib, Sorafenib is a tyrosine kinase inhibitor used in cancer therapy. [, ]

    Cinnarizine and Dimenhydrinate: These are pharmaceuticals analyzed in combination, highlighting the complexities of separating and quantifying multiple active ingredients and potential impurities in drug formulations. []

    Ranitidine: Ranitidine, a histamine H2-receptor antagonist, has been found to affect Erlotinib's pharmacokinetics. []

    Hydroxychloroquine: Hydroxychloroquine, an antimalarial drug, has been studied in combination with Erlotinib in cancer treatment. []

    Irinotecan and Cisplatin: These are chemotherapeutic agents used in cancer treatment and are sometimes studied in combination with Erlotinib. [, ]

Overview

Erlotinib Impurity B is a process-related impurity associated with the synthesis of erlotinib, a tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib functions by targeting the epidermal growth factor receptor, which plays a critical role in tumor cell proliferation. The presence of impurities such as Erlotinib Impurity B is significant due to their potential effects on the drug's efficacy and safety profile.

Source

Erlotinib Impurity B arises during the industrial synthesis of erlotinib, where various reaction conditions can lead to the formation of minor structural variations. These impurities must be identified and quantified to ensure compliance with regulatory standards and to maintain drug quality .

Classification

Erlotinib Impurity B is classified as a chemical impurity, which can arise from both synthetic pathways and degradation processes. Its structural relationship to erlotinib suggests that it may share similar chemical properties, although its specific structure remains less well-defined compared to the parent compound.

Synthesis Analysis

Methods

The synthesis of Erlotinib involves several chemical reactions starting from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one. This intermediate is synthesized from commercially available 3,4-dihydroxybenzaldehyde. The key steps include:

  1. Chlorination: The intermediate is treated with thionyl chloride at reflux temperature to yield 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline.
  2. Coupling Reaction: The chlorinated compound is then reacted with 3-ethynylaniline in dimethylformamide to produce erlotinib hydrochloride .

Technical Details

During this synthesis process, impurities like Erlotinib Impurity B can form due to incomplete reactions or side reactions involving the starting materials or intermediates. High-performance liquid chromatography (HPLC) is typically employed for monitoring these impurities during production .

Molecular Structure Analysis

Data

Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for identifying and confirming the structures of impurities formed during synthesis .

Chemical Reactions Analysis

Reactions

Erlotinib Impurity B can undergo several types of chemical reactions, including:

  • Oxidation: Under oxidative conditions, both erlotinib and its impurities may degrade into various oxidation products.
  • Reduction: Although less common, reduction reactions can modify its chemical structure.
  • Substitution: Nucleophilic substitution reactions may occur, leading to new derivatives.

Technical Details

Understanding these reactions is crucial for optimizing synthetic routes and improving yield while minimizing impurity formation.

Mechanism of Action

While Erlotinib Impurity B itself is not an active pharmaceutical ingredient, its formation may involve pathways similar to those of erlotinib. The mechanism of action for erlotinib involves inhibition of the epidermal growth factor receptor tyrosine kinase activity, which prevents downstream signaling that promotes cell growth and division. Understanding how impurities interact within this pathway is vital for assessing their potential impact on drug efficacy and safety.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemical properties likely include:

  • Solubility: Erlotinib exhibits pH-dependent solubility; thus, its impurities may also show similar behavior.
  • Stability: The stability of Erlotinib Impurity B under various conditions (e.g., temperature, light exposure) is relevant for formulation development.
Applications

Erlotinib Impurity B is primarily studied within pharmaceutical research contexts:

  • Product Development: It plays a role in developing formulations of erlotinib by ensuring purity levels meet safety standards.
  • Quality Control: Monitoring this impurity during production processes helps maintain drug quality.
  • Method Validation: Analytical methods for detecting and quantifying impurities often include studies involving Erlotinib Impurity B.
  • Stability Studies: Understanding its behavior under different conditions aids in predicting the shelf life and efficacy of erlotinib formulations .

Properties

CAS Number

183321-83-7

Product Name

Erlotinib iMpurity B

IUPAC Name

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.86

InChI

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25)

InChI Key

DBLVDARHJKFUSK-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.